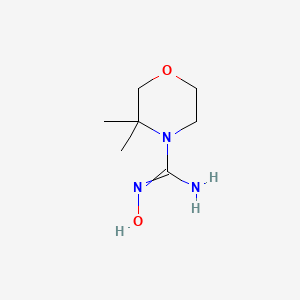
2,6-Piperazinedione, 4,4'-(1,2-ethanediyl)bis[1-(phenylmethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Piperazinedione, 4,4-(1,2-ethanediyl)bis[1-(phenylmethyl)-] is a chemical compound known for its unique structure and properties It is a derivative of piperazine, a heterocyclic organic compound, and is characterized by the presence of two piperazinedione rings connected by an ethanediyl bridge, each substituted with a phenylmethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Piperazinedione, 4,4-(1,2-ethanediyl)bis[1-(phenylmethyl)-] typically involves the reaction of propylenediamine tetraacetic tetraamide with an alkali metal derivative of dimethyl sulfoxide in a dipolar aprotic solvent. This reaction forms a dialkali metal salt of the compound, which is then neutralized to yield the desired product . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
2,6-Piperazinedione, 4,4-(1,2-ethanediyl)bis[1-(phenylmethyl)-] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to yield reduced forms of the compound.
Substitution: The phenylmethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are optimized based on the desired reaction and product.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted piperazinedione compounds.
Aplicaciones Científicas De Investigación
2,6-Piperazinedione, 4,4-(1,2-ethanediyl)bis[1-(phenylmethyl)-] has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate and its potential therapeutic effects.
Industry: It finds applications in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2,6-Piperazinedione, 4,4-(1,2-ethanediyl)bis[1-(phenylmethyl)-] involves its interaction with specific molecular targets and pathways. For instance, it may act as a chelating agent, binding to metal ions and interfering with their biological functions . This property is particularly useful in mitigating the cardiotoxic effects of certain chemotherapeutic agents by preventing iron-mediated free radical generation .
Comparación Con Compuestos Similares
Similar Compounds
Dexrazoxane: A similar compound with cardioprotective properties used in conjunction with chemotherapy.
4,4’-(1-Methyl-1,2-ethanediyl)bis-2,6-piperazinedione: Another derivative with similar structural features and applications.
Uniqueness
2,6-Piperazinedione, 4,4-(1,2-ethanediyl)bis[1-(phenylmethyl)-] is unique due to its specific substitution pattern and the presence of phenylmethyl groups, which confer distinct chemical and biological properties
Propiedades
Número CAS |
61533-54-8 |
|---|---|
Fórmula molecular |
C24H26N4O4 |
Peso molecular |
434.5 g/mol |
Nombre IUPAC |
1-benzyl-4-[2-(4-benzyl-3,5-dioxopiperazin-1-yl)ethyl]piperazine-2,6-dione |
InChI |
InChI=1S/C24H26N4O4/c29-21-15-25(16-22(30)27(21)13-19-7-3-1-4-8-19)11-12-26-17-23(31)28(24(32)18-26)14-20-9-5-2-6-10-20/h1-10H,11-18H2 |
Clave InChI |
WQWKPTVGBISXKO-UHFFFAOYSA-N |
SMILES canónico |
C1C(=O)N(C(=O)CN1CCN2CC(=O)N(C(=O)C2)CC3=CC=CC=C3)CC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(4a(2)-Amino[1,1a(2)-biphenyl]-3-yl)ethanone](/img/structure/B14008841.png)

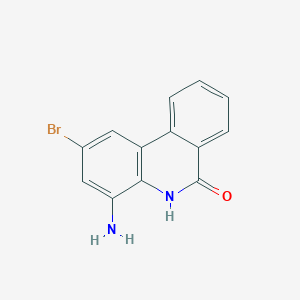


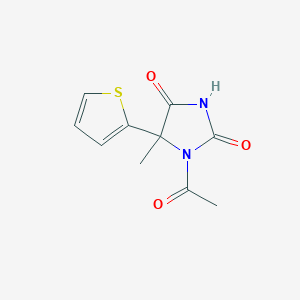

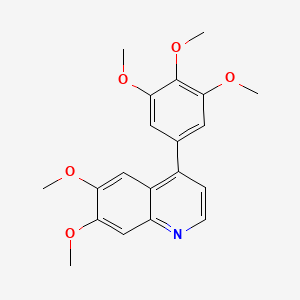
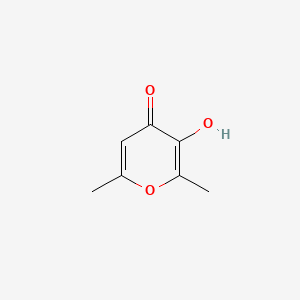
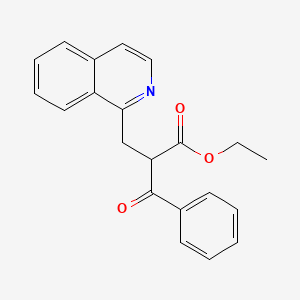
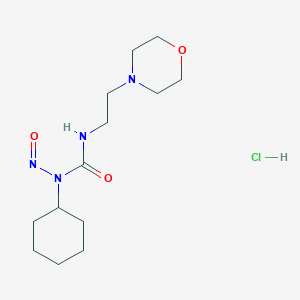
![2,3,6,8-Tetrachloro-5,7-di(piperidin-1-yl)imidazo[1,2-a]pyridine](/img/structure/B14008886.png)

